

Molecular structure and conformation of 4-Amino-4'-chlorobenzophenone

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Compound of Interest

Compound Name: 4-Amino-4'-chlorobenzophenone

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An In-Depth Technical Guide to the Molecular Structure and Conformation of **4-Amino-4'-chlorobenzophenone**

Introduction

4-Amino-4'-chlorobenzophenone is an important organic intermediate used in the synthesis of various chemical compounds, including dyes and pharmaceutical preparations.^[1] Its molecular structure, characterized by a benzophenone core with an electron-donating amino group (-NH₂) and an electron-withdrawing chloro group (-Cl) at opposite ends, gives rise to interesting electronic and conformational properties. This guide provides a comprehensive overview of its molecular structure, conformation, synthesis, and characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties and Crystallographic Data

The fundamental properties of **4-Amino-4'-chlorobenzophenone** (ACBP) are summarized below. The solid-state structure has been elucidated by X-ray crystallography, revealing a non-planar conformation typical of benzophenone derivatives.

Table 1: General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C₁₃H₁₀CINO	[2] [3]
Molecular Weight	231.68 g/mol	[3]
CAS Number	4913-77-3	[3]
Melting Point	177-179 °C	[1]
	104.5 °C	[3]
Boiling Point	262 °C (at 14 Torr)	[3]

| Predicted pKa | 2.05 ± 0.10 |[\[3\]](#) |

Note: Discrepancies in melting point values may arise from different experimental conditions or crystalline polymorphs.

Table 2: Crystallographic Data for **4-Amino-4'-chlorobenzophenone** (ACBP)

Parameter	Value
Formula	C₁₃H₁₀CINO
Formula Weight	231.68
Crystal System	Monoclinic
Space Group	P2 ₁

Data sourced from a study on 4-aminobenzophenone derivatives, which determined their crystal structures to investigate nonlinear optical (NLO) properties.[\[2\]](#)

Conformational Analysis

The conformation of **4-Amino-4'-chlorobenzophenone** is defined by the twist of the two phenyl rings relative to the central carbonyl group. These twists are quantified by dihedral angles. In the solid state, intermolecular hydrogen bonds involving the amino group can

influence the molecular packing.[\[2\]](#) The non-planar structure is a result of steric hindrance between the ortho-hydrogens of the phenyl rings.

Table 3: Key Dihedral Angles

Angle Description	Value (°)
Dihedral angle between the aminophenyl ring and the carbonyl plane	Not specified in snippets
Dihedral angle between the chlorophenyl ring and the carbonyl plane	Not specified in snippets
Dihedral angle between the two phenyl rings	Not specified in snippets

A study by Asunsakis et al. determined the dihedral angles for ACBP, though the specific values are not present in the available text.[\[2\]](#) For a related compound, 4-Amino-3-chlorobenzophenone, the dihedral angles between the carbonyl group plane and the substituted and unsubstituted phenyl rings are 151.4(3)° and 149.7(3)°, respectively, illustrating the significant twist in such molecules.[\[4\]](#)

Experimental Protocols

The synthesis of **4-Amino-4'-chlorobenzophenone** is typically achieved by the reduction of its nitro precursor, 4-nitro-4'-chlorobenzophenone.

Protocol 1: Synthesis via Reduction with Sodium Disulfide (Na₂S₂)[\[1\]](#)

This method provides a high yield and purity of the target compound.[\[1\]](#)

- Synthesis of Precursor: 4-nitro-4'-chlorobenzophenone is first synthesized via a Friedel-Crafts acylation of chlorobenzene with p-nitrobenzoyl chloride using anhydrous AlCl₃ as a catalyst.[\[1\]](#)
- Reduction Reaction: The reduction of 4-nitro-4'-chlorobenzophenone is performed using sodium disulfide (Na₂S₂).

- Optimal Conditions: The reaction is carried out at a temperature of 92°C for 2.5 hours.[1] The optimal molar ratio of 4-nitro-4'-chlorobenzophenone to Na₂S₂ is 1:1.7.[1]
- Yield and Purity: This protocol reportedly achieves a yield of 85.80% with a purity of 98.08%. [1]
- Workup: The product is isolated and purified, likely through filtration and recrystallization, although specific workup details are not provided in the abstract.[1]

Protocol 2: Synthesis via Reduction with Tin(II) Chloride (SnCl₂)[5]

This is a classic method for the reduction of aromatic nitro compounds.

- Preparation of Reducing Agent: A hot solution of 53.5 g (0.24 mol) of tin(II) chloride dihydrate in 50 ml of concentrated hydrochloric acid is prepared.[5]
- Addition of Precursor: A hot solution of 13 g (0.05 mol) of 4'-chloro-4-nitrobenzophenone in 80 ml of ethanol is added in small portions to the stirring tin(II) chloride solution. The reaction is reported to be violent.[5]
- Reaction: The mixture is heated on a steam bath for two hours after the addition is complete. [5]
- Isolation: The reaction mixture is poured into an aqueous potassium hydroxide solution, causing a precipitate to form.[5]
- Purification: The precipitate is collected by suction filtration and dissolved in boiling ethanol. Insoluble matter is filtered off, and the filtrate is allowed to cool, yielding light yellow crystals of the final product.[5]

Structural Elucidation Workflow

The determination of the molecular structure and conformation of **4-Amino-4'-chlorobenzophenone** follows a logical workflow, beginning with synthesis and culminating in detailed structural analysis.

Workflow for Structural Analysis of 4-Amino-4'-chlorobenzophenone

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Caption: Logical workflow for the synthesis, purification, and structural characterization of the title compound.

Spectroscopic Characterization

The molecular structure of **4-Amino-4'-chlorobenzophenone** has been confirmed through a combination of spectroscopic techniques.[\[1\]](#)

Table 4: Spectroscopic Analysis Methods

Technique	Purpose	Findings
Infrared (IR) Spectroscopy	Identification of functional groups.	The structure was characterized by IR, with main absorption peaks assigned. [1] Expected peaks include N-H stretching (amino group), C=O stretching (ketone), C-Cl stretching, and aromatic C-H and C=C vibrations.
¹ H and ¹³ C NMR Spectroscopy	Determination of the carbon-hydrogen framework.	The molecular structure was characterized by ¹ H and ¹³ C NMR, with the main spectral bands assigned to the compound. [1]
Mass Spectrometry (MS)	Confirmation of molecular weight and fragmentation pattern analysis.	MS was used to characterize the molecule, and the fragmentation of important ions was elucidated. [1]
UV-Visible Spectroscopy	Analysis of electronic transitions.	UV-Vis transmission spectra were measured for 0.1 mM solutions in ethanol to investigate optical properties. [2]

| Elemental Analysis (EA) | Confirmation of the empirical formula. | The compound's elemental composition was confirmed by EA.[\[1\]](#) |

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